Laudanosine Methiodide
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Overview
Description
N-methyl-laudanosine, also known as N-methyltetrahydropapaverine, is a benzyltetrahydroisoquinoline alkaloid. It is a recognized metabolite of atracurium and cisatracurium, which are muscle relaxants used in anesthesia. N-methyl-laudanosine is known for its ability to decrease the seizure threshold, potentially inducing seizures at high concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-laudanosine can be synthesized through the hydrogenation of isoquinolines. A general and efficient method involves the use of a copper-catalyzed oxazaborolidine complex in transfer hydrogenation under mild conditions. This method yields biologically active tetrahydroisoquinoline alkaloids, including N-methyl-laudanosine, in good yields .
Industrial Production Methods: Industrial production of N-methyl-laudanosine typically involves the partial dehydrogenation of laudanosine, which is naturally found in opium. The process requires specific reaction conditions to ensure the selective formation of N-methyl-laudanosine .
Chemical Reactions Analysis
Types of Reactions: N-methyl-laudanosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other tetrahydroisoquinoline derivatives.
Substitution: N-methyl-laudanosine can participate in substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides and strong bases are often used.
Major Products: The major products formed from these reactions include various tetrahydroisoquinoline derivatives, which have significant biological activities .
Scientific Research Applications
N-methyl-laudanosine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: The compound is studied for its interactions with neurotransmitter receptors, including GABA and opioid receptors.
Medicine: N-methyl-laudanosine is investigated for its potential effects on the central nervous system, particularly its role in modulating neuronal activity.
Industry: It serves as a pharmacological tool to study small-conductance calcium-activated potassium channels, which are important in regulating neuronal excitability
Mechanism of Action
N-methyl-laudanosine exerts its effects by interacting with various neurotransmitter receptors, including GABA, glycine, opioid, and nicotinic acetylcholine receptors. It does not interact with benzodiazepine or muscarinic receptors. The compound’s ability to decrease the seizure threshold is linked to its interaction with these receptors, particularly GABA and opioid receptors .
Comparison with Similar Compounds
Laudanosine: A closely related compound with similar pharmacological properties.
Norlaudanosine: Another derivative with distinct receptor affinities.
Xylopinine: A tetrahydroisoquinoline alkaloid with different biological activities.
Uniqueness: N-methyl-laudanosine is unique due to its specific interactions with neurotransmitter receptors and its potential to modulate neuronal activity. Its ability to decrease the seizure threshold distinguishes it from other similar compounds .
Properties
Molecular Formula |
C22H30INO4 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium;iodide |
InChI |
InChI=1S/C22H30NO4.HI/c1-23(2)10-9-16-13-21(26-5)22(27-6)14-17(16)18(23)11-15-7-8-19(24-3)20(12-15)25-4;/h7-8,12-14,18H,9-11H2,1-6H3;1H/q+1;/p-1/t18-;/m0./s1 |
InChI Key |
SANXPMGEBDLSJX-FERBBOLQSA-M |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.[I-] |
Origin of Product |
United States |
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